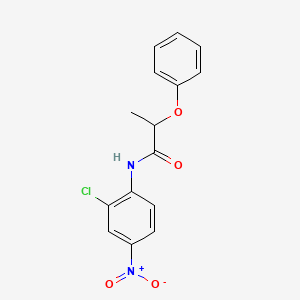
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide, also known as Nitrofen, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1960s and was commonly used until it was banned in many countries due to its toxic effects. Despite its ban, Nitrofen remains a topic of interest for scientific research due to its unique chemical structure and potential applications.
作用机制
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO) which is essential for chlorophyll biosynthesis in plants. This leads to the accumulation of toxic intermediates that ultimately result in the death of the plant. In addition to its herbicidal properties, N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has also been shown to have antiparasitic and anticancer effects through the inhibition of PPO in the targeted cells.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has been shown to have toxic effects on both animals and humans. In animals, N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide exposure has been associated with liver and kidney damage, as well as reproductive and developmental abnormalities. In humans, N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide exposure has been linked to cancer, birth defects, and neurological disorders. These effects are believed to be due to the accumulation of toxic intermediates resulting from the inhibition of PPO.
实验室实验的优点和局限性
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has been widely used in laboratory experiments due to its unique chemical structure and potential applications. Its selective herbicidal properties make it a valuable tool for studying plant physiology and biochemistry. However, its toxic effects on animals and humans limit its use in certain experiments and require strict safety measures to be taken.
未来方向
There are several potential future directions for the research on N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide. One area of interest is the development of safer and more effective herbicides based on N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide's chemical structure. Another area of interest is the exploration of N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide's potential use in the treatment of parasitic infections and cancer. Additionally, further studies are needed to fully understand the mechanisms of N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide's toxic effects on animals and humans and to develop effective safety measures.
合成方法
The synthesis of N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide involves the reaction of 2-chloro-4-nitroaniline with 2-phenoxypropionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
科学研究应用
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has been extensively studied for its potential use as a selective herbicide in agriculture. Its unique chemical structure allows it to selectively target certain weeds while leaving crops unaffected. In addition to its herbicidal properties, N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has also been studied for its potential use in the treatment of certain diseases such as cancer and parasitic infections.
属性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10(22-12-5-3-2-4-6-12)15(19)17-14-8-7-11(18(20)21)9-13(14)16/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGDENVWEFXKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5635129 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)
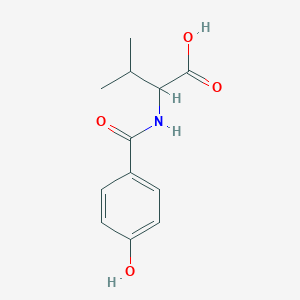
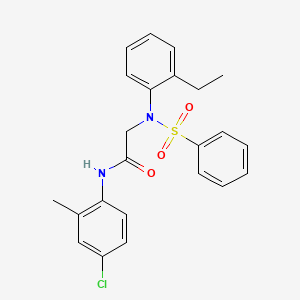

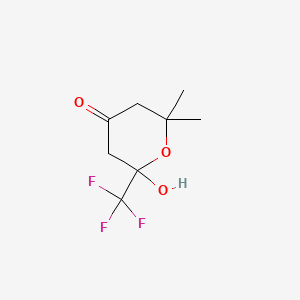
![6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)
![N-cyclopentyl-3-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B5129242.png)
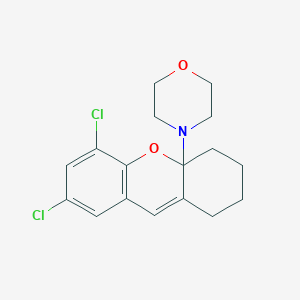
![ethyl 2-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5129273.png)
![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)

![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)